molecular formula C10H9F3O3 B13597477 3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B13597477
M. Wt: 234.17 g/mol
InChI Key: FEVJTMKRMAKGLQ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid (CAS 1249467-87-5) is an organic compound with the molecular formula C 10 H 9 F 3 O 3 and a molecular weight of 234.17 g/mol . As a beta-hydroxy acid derivative bearing a trifluoromethyl group, it serves as a valuable building block in medicinal chemistry and organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a key functional group in the design of bioactive molecules . Compounds within the broader class of phenylpropanoic acids are widely investigated for their roles in chemical synthesis and for potential applications in the pharmaceutical industry . Researchers utilize such trifluoromethyl-substituted acids as intermediates in the development of more complex target molecules, including potential receptor ligands and enzyme inhibitors . This product is explicitly intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

3-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8,14H,5H2,(H,15,16)

InChI Key

FEVJTMKRMAKGLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Positional Isomers: Substituent Orientation on the Phenyl Ring

  • 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS 1249638-91-2): Differs by the -CF₃ group at the para position.
  • 3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid (CAS 621-54-5): Replaces -CF₃ with a hydroxyl (-OH) group at the meta position. Exhibits higher polarity and hydrogen-bonding capacity, influencing its pharmacokinetic profile .

Functional Group Variations

  • 3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid (CAS 791582-16-6): The hydroxyl group is replaced by an amino (-NH₂) group.
  • 2-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid: Hydroxyl group at the α-carbon instead of β-carbon. Classified as a lactic acid derivative (vs. hydracrylic acid for β-hydroxy), leading to distinct metabolic pathways .

Derivatives with Additional Substituents

  • 3-(4-Hydroxy-3-nitrophenyl)propanoic acid (CAS 38196-09-7): Contains nitro (-NO₂) and hydroxyl groups on the phenyl ring. Higher electrophilicity due to nitro group, increasing reactivity in nucleophilic substitution reactions .
  • 3-Hydroxy-3-(5-(hydroxymethyl)furan-2-yl)propanoic acid: Replaces phenyl with a furan ring. Exhibits antimicrobial activity (MIC values: 8–32 µg/mL against S. aureus and E.

Key Data Table

Compound Name Substituent Position/Group LogP<sup>a</sup> Solubility (mg/mL) Bioactivity Highlights Reference ID
3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid -CF₃ (ortho) 2.1 0.5 (water) Antagonist for retinol-binding protein
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid -CF₃ (para) 2.3 1.2 (water) Improved metabolic stability
3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid -OH (meta) 1.5 8.7 (water) Cytotoxic (43% mortality in brine shrimp assay)
3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid -NH₂ (β-carbon) 1.8 3.4 (water) Potential enzyme inhibitor

<sup>a</sup> Predicted using XLOGP3 .

Biological Activity

3-Hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid, also known as a trifluoromethylated compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a hydroxyl group and a trifluoromethyl group attached to a propanoic acid backbone. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound's biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In a study involving various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer), it demonstrated cytotoxic effects with IC50 values indicating significant potency against these cells. The presence of the trifluoromethyl group may enhance its interaction with cellular targets involved in cancer proliferation .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university assessed the antimicrobial efficacy of various derivatives of trifluoromethylated compounds, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents .

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of this compound were evaluated against several cancer cell lines. The results showed that the compound induced apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This study highlighted the potential for this compound in cancer therapeutics .

Data Tables

Biological Activity IC50 (µM) Cell Line Reference
Antibacterial<10Various Bacterial Strains
Anticancer38.09MDA-MB-231
Anticancer>100PC3

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step processes, such as benzoylation of trifluoromethylphenylpropylamine followed by hydroxamic acid reaction . Key parameters include temperature control (e.g., maintaining 0–5°C during acyl chloride reactions) and solvent selection (e.g., THF for improved solubility). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity. Yield optimization requires monitoring intermediates using TLC and adjusting stoichiometric ratios of reactants .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the hydroxyl and trifluoromethyl groups (δ 4.8–5.2 ppm for hydroxyl; δ 110–125 ppm for CF₃ in ¹³C) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., inversion dimers via O–H⋯O interactions) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺ = 263.06) .

Q. How should researchers handle safety concerns during laboratory work with this compound?

  • Methodological Answer : While specific hazard data is limited, standard precautions apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritancy (analogous to trifluoromethylphenyl derivatives) .
  • Dispose of waste via halogenated solvent containers, as CF₃ groups may generate HF upon combustion .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

  • Assay Variability : Standardize protocols (e.g., pH 7.4 buffer for kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural Purity : Validate compound integrity via chiral HPLC to rule out enantiomeric interference (e.g., R vs. S isomers) .
  • Cellular Context : Use isogenic cell lines to isolate target-specific effects .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Compare enantiomer binding affinities (e.g., (R)-isomer shows 10× higher affinity for CYP450 than (S)-isomer in silico) .
  • Enzyme Assays : Test racemic vs. enantiopure samples (e.g., chiral separation via amylose-based columns) to quantify IC₅₀ differences .

Q. What advanced techniques are used to study its pharmacokinetics and metabolic stability?

  • Methodological Answer :

  • Microsomal Incubations : Human liver microsomes + NADPH cofactor, analyzed via LC-MS/MS to identify metabolites (e.g., hydroxylation at the phenyl ring) .
  • Plasma Stability Assays : Incubate compound in rat plasma (37°C, 24h) and quantify degradation using external calibration curves .

Q. How can researchers address low solubility in aqueous buffers during in vitro studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., 0.1% Tween-80) to enhance dispersion .
  • Prodrug Design : Synthesize ester derivatives (e.g., methyl ester) to improve logP, then hydrolyze in situ .

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